molecular formula C9H21NO3Si B13503714 (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid

(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid

Cat. No.: B13503714
M. Wt: 219.35 g/mol
InChI Key: GCHZIDHLCYJWEH-ZETCQYMHSA-N
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Description

(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid is a derivative of amino acids, specifically designed to incorporate a tert-butyldimethylsilyl (TBDMS) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid typically involves the protection of the hydroxyl group of serine or threonine with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxyl group can produce alcohols.

Scientific Research Applications

(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modifying peptides and proteins.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid involves its interaction with various molecular targets. The TBDMS group provides steric protection, allowing selective reactions at other functional groups. This compound can participate in biochemical pathways by mimicking natural amino acids, thereby influencing protein structure and function.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-hydroxypropanoic acid: Lacks the TBDMS protecting group.

    (2S)-2-amino-3-[(tert-butyldiphenylsilyl)oxy]propanoic acid: Contains a tert-butyldiphenylsilyl group instead of TBDMS.

Uniqueness

The presence of the TBDMS group in (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid provides unique steric and electronic properties, making it particularly useful in selective synthetic transformations and protecting group strategies.

Properties

Molecular Formula

C9H21NO3Si

Molecular Weight

219.35 g/mol

IUPAC Name

(2S)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropanoic acid

InChI

InChI=1S/C9H21NO3Si/c1-9(2,3)14(4,5)13-6-7(10)8(11)12/h7H,6,10H2,1-5H3,(H,11,12)/t7-/m0/s1

InChI Key

GCHZIDHLCYJWEH-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C(=O)O)N

Origin of Product

United States

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